tert-Butoxycarbonylasparagine

Catalog No.
S662626
CAS No.
7536-55-2
M.F
C9H16N2O5
M. Wt
232,2 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butoxycarbonylasparagine

CAS Number

7536-55-2

Product Name

tert-Butoxycarbonylasparagine

IUPAC Name

(2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid

Molecular Formula

C9H16N2O5

Molecular Weight

232,2 g/mole

InChI

InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(13)14)4-6(10)12/h5H,4H2,1-3H3,(H2,10,12)(H,11,15)(H,13,14)/t5-/m0/s1

InChI Key

FYYSQDHBALBGHX-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O

Synonyms

Boc-L-asparagine;Boc-Asn-OH;7536-55-2;Boc-Asn;N-(tert-Butoxycarbonyl)-L-asparagine;tert-Butoxycarbonylasparagine;Nalpha-(tert-Butoxycarbonyl)-L-asparagine;tert-Butoxycarbonyl-L-asparagine;BOC-ASPARAGINE;N-alpha-t-BOC-L-ASPARAGINE;N-(tert-Butoxycarbonyl)asparagine;tert-Butyloxycarbonyl-L-asparagine;Nalpha-Boc-L-asparagine;N-alpha-Boc-L-asparagine;Boc-L-Asn-OH;N(a)-tert-Butoxycarbonyl-L-asparagine;N(2)-tert-Butoxycarbonyl-L-asparagine;N-A-BOC-L-ASPARAGINE;CHEBI:3146;FYYSQDHBALBGHX-YFKPBYRVSA-N;N2-((1,1-Dimethylethoxy)carbonyl)-L-asparagine;MFCD00038152;n2-(tert-butoxycarbonyl)-l-asparagine;N2-((tert-Butoxy)carbonyl)-L-asparagine;Asparagine,N(2)-carboxy-,N(2)-tert-butylester,L-

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)O

Protecting Group Chemistry

tBoc-Asn acts as a protecting group. The bulky tert-butoxycarbonyl (Boc) group shields the asparagine's amino group, preventing unwanted reactions during peptide synthesis. This controlled reactivity allows scientists to selectively couple the desired amino acids in a specific order to create the targeted peptide sequence [1].

[1] "Solid-Phase Peptide Synthesis"

Peptide Chain Assembly

Once incorporated into a peptide chain, the Boc group can be selectively removed under mild acidic conditions. This process, known as deprotection, reveals the free amino group of asparagine, enabling further chain elongation or peptide bond formation with other amino acids [2].

[2] "tert-Butyloxycarbonyl (Boc) Protecting Group"

Applications in Peptide Research

tBoc-Asn finds application in various scientific research fields, including:

  • Drug discovery: Researchers utilize tBoc-Asn to synthesize peptides that mimic natural protein functions or target specific biological processes relevant to disease development [3].

[3] "Peptide Therapeutics: Current Status and Future Outlook"

  • Protein engineering: By incorporating tBoc-Asn into modified peptides, scientists can study the role of asparagine in protein structure and function [4].

[4] "Chemical Protein Synthesis"

  • Biomaterial design: tBoc-Asn is used to create functional peptides for tissue engineering and regenerative medicine applications [5].

[5] "Biomaterials for Tissue Engineering"

tert-Butoxycarbonylasparagine (Boc-Asn-OH), also known as Nα-(tert-butoxycarbonyl)-L-asparagine or N-Boc-L-asparagine, is a derivative of the naturally occurring amino acid L-asparagine. It is a synthetic compound commonly used in peptide synthesis as a protecting group for the amino group (N-terminus) of asparagine. Protecting groups are temporary modifications that prevent unwanted reactions during peptide chain assembly. Boc-Asn-OH is a popular choice due to its ease of introduction and removal under specific reaction conditions.


Molecular Structure Analysis

The key features of Boc-Asn-OH's structure include:

  • A central amide (C-O-N) backbone similar to other amino acids.
  • An amine group (NH2) on the side chain, which is the site protected by the Boc group.
  • A tert-butyloxycarbonyl group (Boc) attached to the alpha (α) carbon adjacent to the amine group. The Boc group is bulky (due to the tert-butyl moiety) and electron-withdrawing, effectively protecting the amine from unwanted reactions.
  • An asparagine side chain containing a carboxylic acid group (COOH).

Chemical Reactions Analysis

Synthesis

Boc-Asn-OH can be synthesized through various methods, with a common approach involving the reaction of L-asparagine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions [].

  • Balanced chemical equation: L-Asparagine + Boc anhydride → Boc-Asn-OH + CO2

Deprotection

The removal of the Boc protecting group is typically achieved using acidic conditions, such as a solution of trifluoroacetic acid (TFA) in organic solvents. This cleavage reaction liberates the free amine group of asparagine suitable for further peptide bond formation [].

  • Balanced chemical equation: Boc-Asn-OH + TFA → H-Asn-OH + Boc-O-t-Bu

Other Reactions

Boc-Asn-OH can participate in standard peptide bond formation reactions with other protected amino acids to create peptide chains. The specific reaction conditions depend on the chosen coupling agent.

Physical and Chemical Properties

  • Melting point: 132-134 °C.
  • Boiling point: Decomposes before boiling.
  • Solubility: Soluble in polar organic solvents like dimethylformamide (DMF) and methanol; slightly soluble in water.
  • Stability: Stable under acidic and neutral conditions; decomposes under basic conditions.

Mechanism of Action (Not Applicable)

Boc-Asn-OH does not have a direct biological function. It acts as a protecting group in peptide synthesis, influencing the overall strategy and protecting the asparagine amine group during chain assembly.

  • Skin and eye irritant: Boc-Asn-OH may cause irritation upon contact with skin and eyes.
  • Respiratory irritant: Inhalation of dust or aerosols can irritate the respiratory tract.
  • Potential mutagen: Limited data suggests Boc-Asn-OH might have mutagenic properties.
  • Proper handling required: Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling Boc-Asn-OH.

XLogP3

-0.6

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

142847-17-4
7536-55-2

General Manufacturing Information

L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-: ACTIVE

Dates

Modify: 2023-08-15

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